3-(Methylthio)propylamine

Description

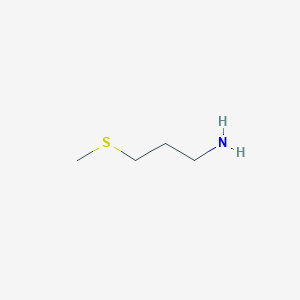

Structure

2D Structure

Properties

IUPAC Name |

3-methylsulfanylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYSBGWCYXYOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063300 | |

| Record name | 1-Propanamine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly yellow liquid; Pungent penetrating aroma | |

| Record name | 3-(Methylthio)propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 3-(Methylthio)propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.964 (20°) | |

| Record name | 3-(Methylthio)propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4104-45-4 | |

| Record name | 3-(Methylthio)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthiopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAP0CGD5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)propylamine: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 3-(Methylthio)propylamine. The information is intended for an audience with a technical background in chemistry and pharmacology, aiming to facilitate further research and development involving this compound.

Chemical Identity and Properties

This compound, also known as 3-MTPA, is a primary amine and an organic sulfide.[1] It is a derivative of propylamine with a methylthio group at the 3-position.[1] This compound is a clear, colorless to yellow liquid and is used as a flavoring agent and in chemical synthesis.[2][3]

Structure and Identification

The chemical structure and identifiers of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 3-methylsulfanylpropan-1-amine[4] |

| Synonyms | 3-Methylthiopropylamine, 1-Propanamine, 3-(methylthio)-, 3-Aminopropyl methyl sulfide, S-Methylhomocysteamine |

| CAS Number | 4104-45-4 |

| Molecular Formula | C₄H₁₁NS |

| SMILES | CSCCCN[4] |

| InChI | InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3[4] |

| InChIKey | KKYSBGWCYXYOHA-UHFFFAOYSA-N[4] |

Physicochemical Properties

The key physicochemical properties of this compound are presented in the following table for easy reference.

| Property | Value | Source |

| Molecular Weight | 105.20 g/mol | |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 169 °C (lit.) | |

| Density | 0.938 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4940 (lit.) | |

| Solubility | Practically insoluble or insoluble in water; Soluble in ethanol | [1] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [5] |

Spectroscopic Data

-

¹H NMR Spectroscopy : Data available on PubChem, acquired on a Varian A-60D instrument.[4]

-

¹³C NMR Spectroscopy : Data is available from a sample provided by Eastman Organic Chemicals.[4]

-

Infrared (IR) Spectroscopy : FTIR spectra have been recorded for the neat compound in a capillary cell.[1]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Chemical Synthesis

A common and efficient method for the preparation of this compound is a three-step process starting from 3-(methylthio)propanol.[1] This synthesis involves the conversion of the alcohol to a chloride, followed by a Gabriel synthesis and subsequent deprotection.

This step involves the chlorination of 3-(methylthio)propanol using thionyl chloride.

-

Materials :

-

3-(Methylthio)propanol

-

Thionyl chloride

-

Chloroform

-

-

Procedure :

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 3-(methylthio)propanol (e.g., 84.8 g) in chloroform (e.g., 150 mL).[1]

-

Heat the mixture to reflux.

-

Slowly add a solution of thionyl chloride (e.g., 114.4 g) in chloroform (e.g., 60 mL) through the dropping funnel.[1]

-

Continue refluxing for 30-60 minutes after the addition is complete.[1]

-

After the reaction, remove the unreacted starting materials and solvent by rotary evaporation.

-

The crude 3-methylthio-1-chloropropane can be purified by vacuum distillation, collecting the fraction at 33-37 °C. The reported yield is typically greater than 95%.[1]

-

This step is a Gabriel synthesis where the synthesized 3-methylthio-1-chloropropane is reacted with potassium phthalimide.[6]

-

Materials :

-

3-Methylthio-1-chloropropane

-

Potassium phthalimide

-

-

Procedure :

The final step is the liberation of the primary amine from the phthalimide derivative using hydrazine.[3]

-

Materials :

-

N-(3-(Methylthio)propyl)phthalimide

-

Hydrazine hydrate

-

Absolute ethanol

-

-

Procedure :

-

Dissolve N-(3-(methylthio)propyl)phthalimide in absolute ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 20-60 minutes.[1]

-

The reaction yields this compound with a reported yield greater than 85%.[1] The phthalhydrazide byproduct precipitates and can be removed by filtration.[6]

-

Purification

The primary method for purifying this compound is distillation.[7] Given its boiling point of 169 °C at atmospheric pressure, vacuum distillation is a suitable alternative to prevent potential decomposition at higher temperatures.[7]

-

Procedure :

-

Set up a distillation apparatus suitable for the scale of the purification. For boiling points above 150 °C, a vacuum distillation setup is recommended.[7]

-

The heating bath should be set approximately 20-30 °C higher than the boiling point of the compound.[7]

-

Collect the fraction that distills at the expected boiling point of this compound.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis and quantification of this compound.

-

Sample Preparation :

-

For analysis of volatile amines, samples can be dissolved in a suitable solvent such as methanol or a mixture of acetonitrile and water.

-

-

GC-MS Conditions (General Protocol) :

-

Gas Chromatograph : Agilent 7890B GC or equivalent.[8]

-

Mass Spectrometer : Agilent 5977A MSD or equivalent.[8]

-

Column : A non-polar column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[8]

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[8]

-

Oven Temperature Program :

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.[8]

-

-

Injector Temperature : 250°C.[8]

-

Ionization Mode : Electron Ionization (EI) at 70 eV.[8]

-

Acquisition Mode : Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[8]

-

Biological Activity and Signaling Pathways

This compound exhibits interesting biological activities, particularly its interaction with the polyamine biosynthesis pathway.

Inhibition of Spermidine Synthase and Induction of Ornithine Decarboxylase

This compound acts as an inhibitor of spermidine synthase. This inhibition leads to a marked induction of ornithine decarboxylase (ODC) activity, which has been observed in human lymphoid leukemia Molt 4B cells.[4] The induction of ODC, the rate-limiting enzyme in polyamine biosynthesis, is a compensatory mechanism in response to the depletion of spermidine.

The induction of ODC by this compound is suggested to be mediated by calcium and protein kinase C (PKC).[4] This is supported by the finding that calcium channel blockers and PKC inhibitors can block this induction.[4]

Relationship to Methionine Metabolism

While this compound itself is not a direct metabolite of methionine, its precursor, 3-(methylthio)propionic acid, is an intermediate in the transamination pathway of methionine metabolism.[9] This pathway becomes particularly significant under conditions of high methionine intake.[9] The transamination of L-methionine yields α-keto-γ-methiolbutyrate, which is then oxidatively decarboxylated to form 3-(methylthio)propionic acid.[9]

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry reactions, and it can be effectively analyzed using modern chromatographic techniques. The biological activity of this compound as an inhibitor of spermidine synthase and an inducer of ornithine decarboxylase presents opportunities for its use as a tool compound in cancer research and other areas involving polyamine metabolism. Further investigation into its mechanism of action and potential therapeutic applications is warranted.

References

- 1. Method for preparing 3-methylthio propylamine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 4. This compound | C4H11NS | CID 77743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. How To [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

Spectroscopic Profile of 3-(Methylthio)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-(Methylthio)propylamine (CAS No: 4104-45-4), a primary amino compound and organic sulfide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 3-methylsulfanylpropan-1-amine[1]

-

Molecular Formula: C₄H₁₁NS[1]

-

Molecular Weight: 105.20 g/mol [1]

-

SMILES: CSCCCN[1]

-

Appearance: Clear, colorless to slightly yellow liquid.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | -NH₂ (Amine) |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₂-NH₂ (Methylene adjacent to amine) |

| Data not available in search results | Data not available in search results | Data not available in search results | -S-CH₂- (Methylene adjacent to sulfur) |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₂- (Central methylene) |

| Data not available in search results | Data not available in search results | Data not available in search results | S-CH₃ (Methyl) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | -CH₂-NH₂ |

| Data not available in search results | -S-CH₂- |

| Data not available in search results | -CH₂- |

| Data not available in search results | S-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Data not available in search results | N-H stretch (primary amine) |

| Data not available in search results | Data not available in search results | C-H stretch (aliphatic) |

| Data not available in search results | Data not available in search results | N-H bend (scissoring) |

| Data not available in search results | Data not available in search results | C-N stretch |

| Data not available in search results | Data not available in search results | C-S stretch |

Mass Spectrometry (MS)

GC-MS Fragmentation Data

| Mass-to-Charge (m/z) | Relative Intensity (%) |

| 105 | 13.81 |

| 100 | 35.34 |

| 86 | 100 |

| 75 | 14.81 |

LC-MS Fragmentation Data (Precursor m/z: 106.0688)

| Mass-to-Charge (m/z) | Relative Intensity (%) |

| 89.04252 | 100 |

| 66.21632 | 0.70 |

| 61.01139 | 34.08 |

| 58.06602 | 3.22 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving the analyte in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration typically ranging from 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and carbon probe is utilized.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.

-

Spectral Width: A spectral width of approximately 15 ppm is used.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired neat (undiluted). A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Parameters:

-

Spectral Range: The spectrum is typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired interferogram is converted to a spectrum via Fourier transformation. A background spectrum (of the empty sample holder or clean ATR crystal) is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory-related absorptions.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (GC-MS):

-

Gas Chromatography (GC): A small volume of a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

-

-

Sample Introduction and Ionization (LC-MS):

-

Liquid Chromatography (LC): A solution of the analyte is injected into the LC system and separated on a suitable column (e.g., a C18 column). The mobile phase composition is optimized for good chromatographic separation.

-

Ionization: The eluent from the LC is introduced into the mass spectrometer, and the analyte is ionized using an appropriate technique such as Electrospray Ionization (ESI).

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide to 3-(Methylthio)propylamine (CAS: 4104-45-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-(Methylthio)propylamine (CAS number 4104-45-4), a versatile primary amine and organosulfur compound. This document details its chemical and physical properties, outlines a patented synthesis methodology, provides guidance on analytical procedures, and summarizes critical safety and handling information. With applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its use as a flavoring agent, a thorough understanding of this compound's characteristics is essential for its safe and effective utilization in research and development.[1][2]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent aroma.[3][4] It is a primary amino compound and an organic sulfide, structurally related to propylamine with a methylmercapto group at the 3-position.[3] This structure contributes to its basicity and nucleophilicity.[2] While it is soluble in ethanol, it is considered practically insoluble in water.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4104-45-4 | [2] |

| Molecular Formula | C4H11NS | [2] |

| Molecular Weight | 105.20 g/mol | [5][6][7] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 169 °C (lit.) | [7][8] |

| Density | 0.938 g/mL at 25 °C (lit.) | [7][8] |

| Refractive Index | n20/D 1.4940 (lit.) | [7] |

| Flash Point | 62 °C (143.6 °F) - closed cup | |

| Solubility | Practically insoluble in water; Soluble in ethanol | [3] |

Spectral Data

The structural identification and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: Summary of Spectral Data

| Technique | Key Features and Observations |

| ¹H NMR | Expected signals would correspond to the methyl protons (singlet), three methylene groups (multiplets), and the amine protons (broad singlet). The chemical shifts would be influenced by the adjacent sulfur and nitrogen atoms. |

| ¹³C NMR | Expected signals would include four distinct carbon environments: the S-methyl carbon, and the three carbons of the propyl chain, each with a unique chemical shift due to their proximity to the sulfur and amine functionalities.[9] |

| IR Spectroscopy | Characteristic peaks for a primary amine would include N-H stretching vibrations (typically a doublet around 3300-3500 cm⁻¹), N-H bending vibrations (~1600 cm⁻¹), and C-N stretching vibrations.[10] C-H stretching and bending vibrations from the alkyl chain would also be present. The presence of the C-S bond would be indicated by weaker absorptions in the fingerprint region. |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ would be expected at m/z 105. Common fragmentation patterns for primary amines involve alpha-cleavage, leading to the loss of an alkyl radical.[5] For this compound, fragmentation could also occur at the C-S bond. |

Synthesis Methodology

A patented method for the preparation of this compound involves a multi-step synthesis starting from 3-methylthiopropanol, utilizing microwave and ultrasonic assistance to reduce reaction times and improve yields.[11]

Experimental Protocol: Synthesis of this compound[14]

This protocol is based on the methodology described in the patent literature and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Methylthio-1-chloropropane

-

To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a stirrer, add 3-methylthiopropanol and chloroform.

-

Place the flask in a microwave-ultrasonic combined synthesizer.

-

Slowly add a solution of thionyl chloride in chloroform to the flask while maintaining reflux.

-

After the addition is complete, continue to reflux for approximately 30 minutes.

-

Remove the solvent and any unreacted starting material by rotary evaporation to yield 3-methylthio-1-chloropropane.

Step 2: Synthesis of N-(3-Methylthiopropyl)phthalimide

-

React the 3-methylthio-1-chloropropane obtained in Step 1 with potassium phthalimide.

-

The reaction is typically carried out at an elevated temperature (80-90 °C).

Step 3: Synthesis of this compound

-

The N-(3-methylthiopropyl)phthalimide from Step 2 is subjected to hydrazinolysis.

-

This is achieved by refluxing with hydrazine hydrate in absolute ethanol.

-

The resulting product is this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound, providing both separation and identification. Due to the primary amine functionality, derivatization may be employed to improve peak shape and thermal stability, although direct analysis is also possible.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of primary amines by GC-MS and should be optimized for the specific instrumentation and analytical goals.

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).

-

If derivatization is required, a common agent for primary amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a non-protic solvent like pyridine. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70 °C) for 30 minutes.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.[12]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp to 180 °C at 5-10 °C/min.

-

Ramp to 250-290 °C at 10-20 °C/min, hold for 5-10 minutes.[12]

-

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) for targeted quantification.

-

Safety and Handling

This compound is classified as a corrosive and combustible liquid.[1] It can cause severe skin burns and eye damage.[1] Inhalation may cause respiratory irritation. It is crucial to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Corrosion |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Corrosion |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Exclamation Mark |

| Flammable Liquids | H227: Combustible liquid | No Pictogram |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate cartridge for organic vapors and amines.

Handling and Storage:

-

Avoid all personal contact, including inhalation.[1]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[1]

-

Keep containers tightly closed.

-

Ground and bond containers when transferring material to prevent static discharge.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Applications and Relevance in Drug Development

This compound serves as a valuable building block in organic synthesis.[2] Its bifunctional nature, possessing both a nucleophilic amine and a thioether group, allows for its incorporation into a variety of more complex molecules. In the context of drug development, such scaffolds are of interest for the synthesis of novel pharmaceutical candidates. The primary amine can be readily modified through reactions such as acylation, alkylation, and reductive amination to introduce diverse functionalities. The thioether moiety can also participate in further chemical transformations or contribute to the overall pharmacokinetic and pharmacodynamic properties of a target molecule. Additionally, this compound is used as a flavoring agent in the food industry.[3] It can also be used in the synthesis of rhodium(III) complexes.[8]

Conclusion

This technical guide has provided a detailed overview of the core properties, synthesis, analysis, and safety considerations for this compound (CAS 4104-45-4). The information compiled herein, including the tabulated data and workflow diagrams, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals. Adherence to the safety protocols outlined is paramount when handling this corrosive and combustible compound. Further research into its toxicological properties is warranted to provide a more complete safety profile.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C4H11NS | CID 77743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propanol, 3-(methylthio)- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-(メチルチオ)プロピルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 97 4104-45-4 [sigmaaldrich.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Method for preparing 3-methylthio propylamine - Eureka | Patsnap [eureka.patsnap.com]

- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

An In-Depth Technical Guide to the Synthesis of 3-(Methylthio)propylamine via Gabriel Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(methylthio)propylamine, a valuable building block in pharmaceutical and materials science, utilizing the robust and reliable Gabriel synthesis. This document details the underlying chemical principles, step-by-step experimental protocols, and relevant quantitative and spectroscopic data. The guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development, offering a clear pathway to obtaining this primary amine with high purity.

Introduction

The Gabriel synthesis, a cornerstone of amine synthesis developed by Siegmund Gabriel in 1887, offers a superior method for the preparation of primary amines from primary alkyl halides, avoiding the common issue of over-alkylation encountered with direct amination.[1][2] This method employs the phthalimide anion as an ammonia surrogate, ensuring the selective formation of the desired primary amine.[1] this compound is a key intermediate in the synthesis of various biologically active molecules and ligands for coordination chemistry. Its synthesis via the Gabriel pathway provides a reliable and high-yielding route, making it an attractive method for laboratory and potential scale-up applications.

This guide will delineate the two primary stages of the synthesis: the N-alkylation of potassium phthalimide with a suitable 3-(methylthio)propyl halide and the subsequent liberation of the primary amine via hydrazinolysis.

Core Principles: The Gabriel Synthesis Mechanism

The Gabriel synthesis proceeds in two distinct steps:

-

N-Alkylation of Phthalimide: The process begins with the deprotonation of phthalimide, a weak acid, by a base such as potassium hydroxide to form the potassium phthalimide salt. This salt contains a nucleophilic imide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide, in this case, 3-chloro-1-(methylthio)propane, to form N-(3-(methylthio)propyl)phthalimide. The bulky nature of the phthalimide nucleophile sterically hinders over-alkylation, a significant advantage of this method.[3][4]

-

Liberation of the Primary Amine: The newly formed N-alkylphthalimide is then cleaved to release the primary amine. While acidic or basic hydrolysis can be employed, the Ing-Manske procedure, which utilizes hydrazine (NH₂NH₂), is often preferred due to its milder reaction conditions.[1][5] Hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide precipitate and the desired primary amine, this compound.[1]

Experimental Protocols

The following protocols are adapted from general procedures for the Gabriel synthesis and information from related syntheses.

Synthesis of N-(3-(methylthio)propyl)phthalimide

This procedure details the SN2 reaction between potassium phthalimide and 3-chloro-1-(methylthio)propane.

Materials:

-

Potassium phthalimide

-

3-Chloro-1-(methylthio)propane

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

To the stirred solution, add 3-chloro-1-(methylthio)propane (1.05 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing ice-water with stirring.

-

The precipitated N-(3-(methylthio)propyl)phthalimide is collected by vacuum filtration.

-

Wash the solid product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the N-alkylated phthalimide as a solid. A yield of over 94% has been reported for this step in a related synthesis.

Synthesis of this compound (Hydrazinolysis)

This procedure describes the Ing-Manske method for the cleavage of the phthalimide group to yield the primary amine.

Materials:

-

N-(3-(methylthio)propyl)phthalimide

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (aqueous)

-

Diethyl ether or Dichloromethane

Procedure:

-

Suspend N-(3-(methylthio)propyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add hydrazine hydrate (1.5 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to ensure complete precipitation of the phthalhydrazide and to form the hydrochloride salt of the amine.

-

Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Treat the remaining aqueous solution with a sodium hydroxide solution until the pH is strongly basic (pH > 12) to liberate the free amine.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield this compound. Further purification can be achieved by distillation. A yield of over 85% has been reported for this hydrazinolysis step.

Data Presentation

Physical and Chemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | C₄H₁₁NS | 105.20 | 169 (lit.)[6] | 0.938 (lit.)[6] | 1.4940 (lit.)[6] |

| N-(3-(methylthio)propyl)phthalimide | C₁₂H₁₃NO₂S | 235.31 | - | - | - |

Reaction Yields

| Step | Product | Reported Yield |

| N-Alkylation | N-(3-(methylthio)propyl)phthalimide | > 94% |

| Hydrazinolysis | This compound | > 85% |

| Overall | This compound | > 80% |

Yields are based on a related synthesis described in the patent literature and may vary depending on specific reaction conditions and scale.

Characterization Data

Spectroscopic Data for this compound

The following spectroscopic data can be used to confirm the identity and purity of the final product.

¹H NMR (CDCl₃):

-

δ 1.33 (s, 2H, -NH₂)

-

δ 1.78 (quintet, 2H, -CH₂-CH₂-CH₂-)

-

δ 2.09 (s, 3H, S-CH₃)

-

δ 2.53 (t, 2H, S-CH₂-)

-

δ 2.76 (t, 2H, -CH₂-NH₂)

¹³C NMR (CDCl₃):

-

δ 15.6 (S-CH₃)

-

δ 33.1 (-CH₂-CH₂-CH₂-)

-

δ 33.8 (S-CH₂-)

-

δ 40.5 (-CH₂-NH₂)

Spectroscopic Data for N-(3-(methylthio)propyl)phthalimide

Expected ¹H NMR signals:

-

Aromatic protons of the phthalimide group (multiplet, ~7.7-7.9 ppm).

-

Triplet corresponding to the methylene group attached to the nitrogen (~3.8 ppm).

-

Triplet corresponding to the methylene group attached to the sulfur atom (~2.6 ppm).

-

Multiplet for the central methylene group (~2.0 ppm).

-

Singlet for the methyl group attached to the sulfur (~2.1 ppm).

Expected ¹³C NMR signals:

-

Carbonyl carbons of the phthalimide group (~168 ppm).

-

Aromatic carbons of the phthalimide group (~123-134 ppm).

-

Methylene carbon attached to the nitrogen (~36 ppm).

-

Methylene carbon attached to the sulfur atom (~30 ppm).

-

Central methylene carbon (~29 ppm).

-

Methyl carbon attached to the sulfur (~15 ppm).

Conclusion

The Gabriel synthesis provides an effective and high-yielding method for the preparation of this compound, a valuable primary amine for further synthetic applications. By following the detailed protocols outlined in this guide, researchers can reliably synthesize this target molecule while avoiding common side reactions associated with other amination methods. The provided data serves as a benchmark for reaction optimization and product characterization.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 3-(Methylthio)propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propylamine, also known as 3-methylsulfanylpropan-1-amine, is a primary amine and an organic sulfide.[1] This versatile compound finds applications in various chemical syntheses and has been identified as a flavoring agent.[1] Its bifunctional nature, containing both a nucleophilic amino group and a sulfur-containing moiety, makes it a valuable building block in the development of novel molecules, including in the synthesis of rhodium(III) complexes with acyclic diaminedithioether (DADTE) ligands.[2] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its role in relevant biological pathways.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, application in synthesis, and for safety considerations.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NS | [1][3] |

| Molecular Weight | 105.20 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | |

| Boiling Point | 169 °C (lit.) | [4][5] |

| Density | 0.938 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index (n20/D) | 1.4940 (lit.) | [4][5] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [5] |

| Solubility | Practically insoluble in water; Soluble in ethanol. |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 4104-45-4 | [1] |

| IUPAC Name | 3-methylsulfanylpropan-1-amine | [1] |

| Synonyms | 3-Methylthiopropylamine, 1-Propanamine, 3-(methylthio)-, 3-Aminopropyl methyl sulfide, 3-(Methylmercapto)propylamine | [1] |

| InChI | InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3 | [1][3] |

| InChIKey | KKYSBGWCYXYOHA-UHFFFAOYSA-N | [1][3] |

| SMILES | CSCCCN | [1][3] |

Experimental Protocols

This section details the standard methodologies for determining the key physical and chemical properties of this compound.

Boiling Point Determination (ASTM D1078)

The boiling point of this compound can be determined using a standard distillation method, such as ASTM D1078, which is suitable for volatile organic liquids with boiling points between 30 and 350 °C.[6][7][8][9]

-

Principle: This method measures the temperature range over which a liquid distills under atmospheric pressure.

-

Apparatus: Distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer.

-

Procedure:

-

A measured volume of this compound is placed in the distillation flask.

-

The apparatus is assembled, and the liquid is heated.

-

The temperature at which the first drop of distillate falls into the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the point at which the last of the liquid evaporates. For a pure compound like this compound, this range should be narrow.

-

Density Measurement (Pycnometer Method - ASTM D854)

The density of liquid this compound can be accurately measured using a pycnometer, following a procedure similar to ASTM D854 for liquids.[10][11][12][13][14]

-

Principle: This method involves determining the mass of a precisely known volume of the liquid.

-

Apparatus: A pycnometer (a glass flask with a specific volume), a calibrated analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the exact volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is determined using an Abbe refractometer.[15][16][17][18][19]

-

Principle: The Abbe refractometer measures the critical angle of total internal reflection at the interface between a prism of high refractive index and the sample.

-

Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism stage.

-

Procedure:

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The illuminating prism is brought into contact with the liquid to create a thin film.

-

The instrument is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20°C for the n20/D value.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the protonated amine group can be determined by potentiometric titration.[3][20][21][22]

-

Principle: A solution of the amine is titrated with a strong acid, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.

-

Apparatus: A calibrated pH meter with an electrode, a burette, and a magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in water or a suitable solvent.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is recorded after each addition of the acid.

-

A titration curve is generated by plotting pH versus the volume of acid added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

-

Caption: A simplified workflow for the synthesis and physicochemical analysis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum of a primary amine like this compound will show characteristic signals for the protons on the carbon atoms adjacent to the nitrogen and sulfur atoms. The -NH₂ protons typically appear as a broad singlet. The addition of D₂O will cause the -NH₂ signal to disappear due to proton-deuterium exchange, confirming the presence of the amine group.[11] |

| ¹³C NMR | The carbon atoms attached to the nitrogen and sulfur atoms will be deshielded and appear at characteristic chemical shifts in the ¹³C NMR spectrum. |

| IR Spectroscopy | Primary amines exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. A characteristic N-H bending (scissoring) vibration is also observed around 1590-1650 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (105.20 g/mol ). The fragmentation pattern will be characteristic of an aliphatic amine and a thioether, with common fragmentation pathways including alpha-cleavage adjacent to the nitrogen and sulfur atoms. |

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: For ¹H and ¹³C NMR, a small amount of the neat liquid is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is then filtered into an NMR tube.

-

IR Spectroscopy: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[1]

-

Mass Spectrometry (GC-MS): For volatile amines, sample preparation for GC-MS may involve dilution in a suitable volatile solvent. Derivatization can be employed to improve chromatographic properties if necessary.[6][13][14]

Synthesis

Several synthetic routes to this compound have been described. One common method involves the reduction of 3-(methylthio)propanenitrile.

Synthesis via Reduction of 3-(Methylthio)propanenitrile

-

Principle: The nitrile group of 3-(methylthio)propanenitrile is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[16]

-

Reaction Scheme: CH₃SCH₂CH₂CN + [H] → CH₃SCH₂CH₂CH₂NH₂

-

General Procedure:

-

A solution of 3-(methylthio)propanenitrile in a dry ether solvent (e.g., diethyl ether or THF) is slowly added to a suspension of LiAlH₄ in the same solvent under an inert atmosphere.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with an ether solvent.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by distillation.

-

Another patented method involves a multi-step synthesis starting from 3-methylthio propyl alcohol.[15]

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a chemical intermediate and flavoring agent, its structural similarity to polyamines like spermidine and spermine suggests potential interactions with biological systems that regulate polyamine metabolism. Polyamines are essential for cell growth and proliferation, and their levels are tightly controlled. A key regulatory point is the enzyme ornithine decarboxylase (ODC), which is the rate-limiting enzyme in polyamine biosynthesis.[7][8][10]

The activity of ODC is subject to a negative feedback loop involving polyamines. High levels of polyamines induce the synthesis of a protein called antizyme. Antizyme binds to ODC monomers, targeting them for degradation by the 26S proteasome, thereby reducing polyamine synthesis.[9][10]

Caption: The negative feedback regulation of ornithine decarboxylase (ODC) by polyamines.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[5] It can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The spectroscopic data and synthesis routes described are essential for its identification, characterization, and utilization in research and development. Furthermore, the exploration of its potential interaction with the ornithine decarboxylase regulatory pathway highlights an area for further investigation into its biological activities. This comprehensive information serves as a valuable resource for scientists and professionals working with this versatile chemical compound.

References

- 1. This compound | C4H11NS | CID 77743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. GSRS [precision.fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyamine regulation of ornithine decarboxylase and its antizyme in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Figure 2 Regulation of ornithine decarboxylase degradation [microbialcell.com]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. rsc.org [rsc.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

- 13. Method for preparing 3-methylthio propylamine - Eureka | Patsnap [eureka.patsnap.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. | Semantic Scholar [semanticscholar.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: NMR Spectroscopy Of Amines [jove.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. organomation.com [organomation.com]

- 21. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 22. journals.physiology.org [journals.physiology.org]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3-(Methylthio)propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propylamine is a primary amine and a thioether that holds interest in various chemical and biological contexts. A thorough understanding of its molecular structure, spectroscopic properties, and electronic behavior is crucial for its application in research and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound. It details the expected outcomes from spectroscopic analyses (FT-IR, FT-Raman, NMR, and UV-Vis) and delves into the insights provided by quantum chemical calculations, including Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. This document is intended to serve as a valuable resource for researchers engaged in the study of this and related small molecules.

Introduction

This compound (C₄H₁₁NS) is a bifunctional molecule containing both a primary amine and a methylthioether group.[1] This unique combination of functional groups imparts specific chemical properties that are of interest in various fields, including organic synthesis and materials science. Computational chemistry provides powerful tools to investigate the molecular properties of such compounds at the atomic level, offering insights that complement and guide experimental work.[2]

This guide outlines the standard theoretical and computational approaches used to study this compound, providing a framework for its comprehensive characterization.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in Table 1. These values provide a baseline for further computational and experimental investigations.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NS | [1][3] |

| Molecular Weight | 105.20 g/mol | [1][3] |

| CAS Number | 4104-45-4 | [3] |

| Boiling Point | 169 °C | [3] |

| Density | 0.938 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4940 | [3] |

| SMILES | CSCCCN | [3] |

| InChI | 1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3 | [3] |

Computational Methodology

A robust computational analysis of this compound typically involves geometry optimization and subsequent property calculations using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted level of theory for providing a good balance between accuracy and computational cost for organic molecules.[4][5]

Geometry Optimization

The first step in any computational study is to determine the ground-state equilibrium geometry of the molecule. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (FT-IR and FT-Raman), which are invaluable for interpreting experimental spectroscopic data.[6][7][8]

The logical workflow for a typical computational analysis is depicted below.

Spectroscopic Analysis: A Theoretical Perspective

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of this compound is characterized by the modes associated with its primary amine and methylthioether functional groups, as well as the propyl backbone.

Key Expected Vibrational Modes:

-

N-H Stretching: Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[9][10] The asymmetric stretch occurs at a higher frequency than the symmetric stretch.

-

C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range.

-

N-H Bending (Scissoring): A characteristic N-H bending vibration is expected around 1600 cm⁻¹.[11]

-

CH₂ and CH₃ Bending: These bending modes typically appear in the 1350-1470 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration for primary aliphatic amines is generally observed between 1000 and 1250 cm⁻¹.[10]

-

C-S Stretching: The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ range.

-

N-H Wagging: A broad band corresponding to the out-of-plane N-H wagging is expected between 650 and 900 cm⁻¹.[10]

A comparison of the expected experimental and theoretical vibrational frequencies is crucial for accurate spectral assignment.

NMR Spectroscopy (¹H and ¹³C)

The predicted ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values, when compared to experimental data, aid in the definitive assignment of proton and carbon signals.

Expected ¹H NMR Signals:

-

-S-CH₃: A singlet in the range of 2.0-2.5 ppm.

-

-S-CH₂-: A triplet around 2.5-3.0 ppm.

-

-CH₂-CH₂-N: A multiplet (sextet or pentet) in the range of 1.6-2.0 ppm.

-

-CH₂-NH₂: A triplet around 2.7-3.2 ppm.

-

-NH₂: A broad singlet whose chemical shift is dependent on solvent and concentration, typically between 1.0 and 5.0 ppm.

Expected ¹³C NMR Signals:

-

-S-CH₃: A signal around 15-25 ppm.

-

-S-CH₂-: A signal around 30-40 ppm.

-

-CH₂-CH₂-N: A signal around 30-40 ppm.

-

-CH₂-NH₂: A signal around 40-50 ppm.

UV-Vis Spectroscopy

The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. As a saturated aliphatic amine and thioether, strong absorptions are expected only in the far UV region, likely below 220 nm, corresponding to n → σ* transitions of the nitrogen and sulfur lone pairs.

Quantum Chemical Analyses

Beyond spectral prediction, computational chemistry offers a suite of tools to analyze the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[5]

-

HOMO: For this compound, the HOMO is expected to be localized on the nitrogen and sulfur atoms, reflecting the positions of the lone pair electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: The LUMO is likely distributed across the σ* anti-bonding orbitals of the C-N and C-S bonds. The energy of the LUMO indicates the molecule's ability to accept electrons (electrophilicity).

-

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "natural bond orbitals."[4][5] For this compound, NBO analysis can quantify:

-

Hybridization: The hybridization of the atomic orbitals involved in bonding.

-

Natural Atomic Charges: A more chemically intuitive measure of atomic charges compared to Mulliken charges.

-

Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between the nitrogen or sulfur lone pairs and the anti-bonding orbitals of adjacent C-C or C-H bonds can be quantified.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[5] It is a valuable tool for identifying the sites of electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are susceptible to electrophilic attack. For this compound, the most negative regions are expected around the nitrogen and sulfur atoms due to their lone pairs.

-

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amine group and the hydrogens on the carbon atoms adjacent to the heteroatoms are expected to be the most positive regions.

Experimental Protocols

While this guide focuses on theoretical and computational aspects, the validation of these models relies on high-quality experimental data. Standard experimental protocols for the spectroscopic characterization of a liquid sample like this compound are outlined below.

FT-IR and FT-Raman Spectroscopy

-

FT-IR: The infrared spectrum can be recorded using a Fourier Transform Infrared spectrometer. For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film. The spectrum is typically recorded in the 4000-400 cm⁻¹ range.

-

FT-Raman: The Raman spectrum can be obtained using a Fourier Transform Raman spectrometer with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. The liquid sample is typically held in a glass capillary tube.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Standard pulse sequences are used to obtain one-dimensional spectra. Further structural elucidation can be achieved with two-dimensional NMR techniques like COSY and HSQC.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or hexane.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, typically over a range of 190-400 nm.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. By combining DFT-based calculations with experimental spectroscopic data, a comprehensive understanding of its molecular structure, vibrational properties, electronic characteristics, and reactivity can be achieved. This knowledge is fundamental for its effective utilization in scientific research and industrial applications. The predictive power of these computational techniques is particularly valuable in the absence of extensive experimental data and can guide future experimental investigations.

References

- 1. This compound | C4H11NS | CID 77743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. 3-(甲硫基)丙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [2206.07443] Study of the experimental and simulated vibrational spectra together with conformational analysis for thioether cyanobiphenyl-based liquid crystal dimers [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Solubility of 3-(Methylthio)propylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(methylthio)propylamine in various organic solvents. Due to a lack of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility, qualitative assessments, and detailed experimental protocols for researchers to determine precise solubility values in their specific applications.

Introduction to this compound

This compound is a primary amine and an organic sulfide. Its structure, featuring a flexible propyl chain, a basic amino group, and a methylthio moiety, dictates its physical and chemical properties, including its solubility. Understanding its behavior in different organic solvents is crucial for its application in chemical synthesis, pharmaceutical development, and materials science, where it may serve as a reactant, a building block, or a modifying agent.

Theoretical Framework for Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This principle is a function of several intermolecular forces:

-

Hydrogen Bonding: The primary amine group (-NH₂) of this compound can act as a hydrogen bond donor and acceptor. This capability strongly influences its solubility in protic solvents (e.g., alcohols) and other solvents that can accept hydrogen bonds (e.g., ethers, ketones).

-

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the presence of the electronegative nitrogen and sulfur atoms. This allows for favorable interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): These non-polar interactions are present in all molecules and are the primary mode of interaction with non-polar solvents. The propyl chain and the methyl group contribute to these forces.

The balance of these forces determines the extent to which this compound will be soluble in a particular organic solvent.

Qualitative Solubility Profile

While precise quantitative data is scarce, a qualitative assessment of the solubility of this compound in common organic solvents can be made based on its structural features and general chemical principles.[1][2] It is reported to be soluble in ethanol.[3] Aliphatic amines are generally soluble in a range of organic solvents.[1][2][4][5][6]

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | Strong hydrogen bonding interactions between the amine's -NH₂ group and the solvent's -OH group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Dipole-dipole interactions are the primary driving force for solubility. The amine can act as a hydrogen bond donor to the carbonyl oxygen of ketones and esters. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Primarily dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor. |

| Aromatic | Toluene, Benzene | Moderate | Van der Waals forces between the alkyl/thioether parts of the amine and the aromatic ring, along with some dipole-induced dipole interactions. |

| Non-polar | Hexane, Cyclohexane | Low to Moderate | Solubility is dependent on the van der Waals forces of the propyl and methyl groups. The polar amine head group limits miscibility. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed.

General Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a liquid amine like this compound in an organic solvent.

References

An In-depth Technical Guide to the Safe Handling of 3-(Methylthio)propylamine

Introduction

3-(Methylthio)propylamine (CAS No: 4104-45-4), also known as 3-Aminopropyl methyl sulfide, is a primary amino compound and an organic sulfide.[1] It is utilized as a laboratory chemical and has applications as a flavoring agent in foods such as cheese and seafood.[1][2][3] Despite its utility, it is a hazardous substance that requires strict safety and handling protocols. This guide provides a comprehensive overview of its hazards, safety precautions, and emergency procedures, designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary dangers are its combustible nature and its severe corrosive effects on skin and eyes.[4] The substance is designated with the signal word "Danger".[4][5]

GHS Classification Summary

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage.[1][4][6] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1][5] |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[4][7] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][5] |

Note: The substance is also characterized by a strong, unpleasant stench.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C4H11NS[5][6] |

| Molecular Weight | 105.20 g/mol [1][5] |

| Appearance | Colorless to slightly yellow liquid[1][4][8] |

| Odor | Stench[4] |

| Boiling Point | 169 °C (336.2 °F)[4] |

| Flash Point | 62 °C (143.6 °F) - closed cup[4][5] |

| Density | 0.938 g/mL at 25 °C |

| Refractive Index | 1.4940 at 20 °C |

| Solubility | Insoluble or practically insoluble in water. Soluble in ethanol.[1][2] |

| UN Number | UN2735[2][4] |

Exposure Controls and Personal Protective Equipment (PPE)

Proper exposure controls are critical to mitigate the risks associated with handling this compound. A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is required.

-

Ventilation: Work should be conducted in a well-ventilated area.[6] The use of a chemical fume hood or other appropriate exhaust ventilation is mandatory to keep airborne concentrations below exposure limits.[4]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] A full face shield should be used in conjunction with goggles when there is a risk of splashing.[6]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[7]

-

Protective Clothing: Wear a lab coat, apron, or coveralls to prevent skin contact.[4][6] Contaminated clothing, including shoes, should be removed immediately and decontaminated before reuse or discarded.[6]

-

-